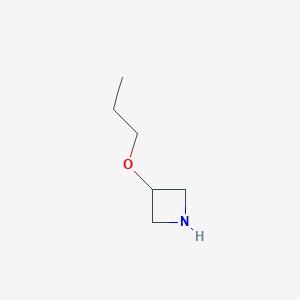
3-Propoxyazetidin
Übersicht
Beschreibung
3-Propoxyazetidine is a heterocyclic compound featuring an azetidine ring substituted with a propoxy group.
Wissenschaftliche Forschungsanwendungen
3-Propoxyazetidine has found applications in several scientific research areas:
Chemistry: It serves as a valuable building block in organic synthesis, particularly in the construction of complex heterocyclic compounds.
Biology: The compound has been investigated for its potential neuroprotective effects, particularly in the context of ischemia/reperfusion brain injury.
Medicine: 3-Propoxyazetidine derivatives have shown promise as potential therapeutic agents due to their ability to modulate various biological pathways.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Vorbereitungsmethoden
The synthesis of 3-Propoxyazetidine typically involves the reaction of azetidine with propyl halides under basic conditions. One common method includes the nucleophilic substitution of azetidine with propyl bromide in the presence of a base such as sodium hydride. The reaction proceeds smoothly at room temperature, yielding 3-Propoxyazetidine as the primary product .
Industrial production methods for 3-Propoxyazetidine may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
3-Propoxyazetidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Some notable reactions include:
Oxidation: 3-Propoxyazetidine can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of 3-Propoxyazetidine can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as halides or alkoxides, to form substituted azetidines
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions employed.
Wirkmechanismus
The mechanism of action of 3-Propoxyazetidine involves its interaction with various molecular targets and pathways. For instance, in the context of neuroprotection, the compound has been shown to modulate oxidative stress and inflammation by upregulating antioxidant enzymes and downregulating pro-inflammatory mediators. This results in reduced apoptotic cell death and improved neurological outcomes .
Vergleich Mit ähnlichen Verbindungen
3-Propoxyazetidine can be compared with other azetidine derivatives, such as 3-Methoxyazetidine and 3-Ethoxyazetidine. While these compounds share a similar core structure, the presence of different alkoxy groups imparts distinct chemical and biological properties. For example, 3-Propoxyazetidine may exhibit different reactivity and pharmacokinetic profiles compared to its methoxy and ethoxy counterparts .
Similar compounds include:
- 3-Methoxyazetidine
- 3-Ethoxyazetidine
- 3-Butoxyazetidine
Eigenschaften
IUPAC Name |
3-propoxyazetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-2-3-8-6-4-7-5-6/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTINDJCUYRJBAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1CNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















